3-(Aminomethyl)-5-methylhex-5-enoic acid
Übersicht
Beschreibung
3-(Aminomethyl)-5-methylhex-5-enoic acid is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is known for its significant role in the pharmaceutical industry, particularly in the treatment of neuropathic pain and epilepsy. It is a derivative of pregabalin, which is widely used as an anticonvulsant and anxiolytic agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves several steps. One common method starts with the preparation of 3-isobutylglutaric anhydride, which is then hydrolyzed to form 3-(carbamoylmethyl)-5-methylhexanoic acid. This intermediate is further processed to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact. Techniques such as crystallization and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)-5-methylhex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-5-methylhex-5-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmission and its potential effects on neural pathways.
Medicine: Investigated for its therapeutic potential in treating neuropathic pain and epilepsy.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-5-methylhex-5-enoic acid involves its interaction with the GABAergic system. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters. This action helps in alleviating neuropathic pain and controlling seizures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: A structural analog with similar therapeutic effects.
Gabapentin: Another analog used for neuropathic pain and epilepsy.
Baclofen: A GABA derivative used as a muscle relaxant.
Uniqueness
3-(Aminomethyl)-5-methylhex-5-enoic acid stands out due to its specific binding affinity to the alpha-2-delta subunit, which enhances its efficacy in treating neuropathic pain and epilepsy compared to other similar compounds .
Biologische Aktivität
3-(Aminomethyl)-5-methylhex-5-enoic acid, also known as 5,6-dehydropregabalin or rac-4,5-dehydropregabalin, is a compound structurally related to pregabalin, a drug widely used for treating neuropathic pain and epilepsy. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHNO
- Molar Mass : 157.21 g/mol
- Appearance : White to off-white solid
- Melting Point : >156°C
- Boiling Point : ~287.3°C
The biological activity of this compound is hypothesized to be similar to that of pregabalin. Both compounds are believed to interact with the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This interaction may modulate neuronal excitability and neurotransmitter release, contributing to their analgesic and anticonvulsant effects .
Therapeutic Potential
- Neuropathic Pain : Due to its structural similarity to pregabalin, this compound may exhibit analgesic properties. Pregabalin is known for its efficacy in treating neuropathic pain, and thus this compound could serve as a potential alternative or adjunct therapy.
- Epilepsy : The compound's potential anticonvulsant activity was evaluated in animal models. In one study, it was administered alongside sodium valproate in a model of epilepsy induced by maximal electroshock (MES). The results indicated a significant reduction in seizure duration and recovery time compared to control groups .
Case Studies
A study conducted by Juveria et al. assessed the effects of this compound on various biochemical markers in rats subjected to MES-induced seizures. The key findings are summarized in the table below:
Treatment Group | Onset Time (sec) | Clonus Duration (sec) | Recovery Time (sec) | GABA Level (µg/g tissue) |
---|---|---|---|---|
Normal Control | 3.424 | 3.215 | - | 218.304 |
Negative Control (MES) | 13.563 | 2.868 | - | 23.469 |
Sodium Valproate (100 mg/kg) | 17.031 | 1.894 | - | 32.833 |
Compound Group | - | - | - | 22.489 |
The compound significantly increased GABA levels compared to the negative control group, indicating its potential role in modulating neurotransmitter systems associated with seizure activity .
Neurotransmitter Levels
In addition to GABA, the effects on other neurotransmitters were also evaluated:
Treatment Group | Dopamine (µg/g tissue) | Noradrenaline (µg/g tissue) | Serotonin (µg/g tissue) |
---|---|---|---|
Normal Control | 444.231 | 431.586 | 73.672 |
Negative Control (MES) | - | - | - |
Sodium Valproate (100 mg/kg) | - | - | - |
Compound Group | - | - | - |
The compound's influence on neurotransmitter levels suggests a multifaceted approach to its potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-methylhex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWFMDVINTBNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649499 | |
Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1136478-30-2 | |
Record name | 5,6-Dehydro pregabalin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 3-(Aminomethyl)-5-methylhex-5-enoic acid in relation to Pregabalin?
A: this compound (PRG-5E) is identified as an impurity found in Pregabalin. [] The presence of impurities like PRG-5E can impact the purity, safety, and efficacy of pharmaceutical products. The research highlights the importance of monitoring and controlling the levels of PRG-5E during Pregabalin manufacturing to ensure drug quality. []
Q2: How can the levels of this compound in Pregabalin be controlled?
A: While the provided abstract does not delve into specific methods for controlling PRG-5E levels, it does mention that the research presents a method for producing Pregabalin with reduced levels of this impurity. [] This suggests that modifications to the manufacturing process of Pregabalin can be implemented to minimize the formation of PRG-5E.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.